molecular formula C10H20Cl2N2 B8215259 3-(Piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride

3-(Piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride

Cat. No.: B8215259
M. Wt: 239.18 g/mol
InChI Key: DQRACOIKLSCDCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride is a bicyclic amine salt featuring a strained bicyclo[1.1.1]pentane core substituted with a piperidine moiety. The bicyclo[1.1.1]pentane scaffold is notable for its high ring strain and sp³-hybridized carbon atoms, which enhance rigidity and metabolic stability. The dihydrochloride salt form improves solubility and crystallinity, making it advantageous for pharmaceutical applications. This compound is of interest in medicinal chemistry as a bioisostere for linear amines or aromatic groups, offering improved pharmacokinetic properties .

Properties

IUPAC Name

3-piperidin-1-ylbicyclo[1.1.1]pentan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2.2ClH/c11-9-6-10(7-9,8-9)12-4-2-1-3-5-12;;/h1-8,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRACOIKLSCDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C23CC(C2)(C3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2740754-93-0
Record name 3-(piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Photochemical [2+2] Cycloaddition

A widely employed method involves the photochemical [2+2] cycloaddition of 1,3-diiodobicyclo[1.1.1]pentane with ethylene derivatives. Under UV irradiation (λ = 254–365 nm), the reaction proceeds via a radical mechanism, yielding the BCP core with iodine substituents at the 1- and 3-positions. This method offers moderate yields (40–60%) but requires careful control of light intensity and reaction time to minimize side products.

Transition-Metal-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have emerged as a superior approach for constructing 1,3-disubstituted BCP derivatives. For example, Suzuki-Miyaura coupling using bicyclo[1.1.1]pent-1-ylboronic acid and aryl halides in the presence of Pd(PPh₃)₄ achieves yields exceeding 75%. The reaction’s efficiency depends on the electronic nature of the coupling partners, with electron-deficient aryl halides showing faster kinetics.

Table 1: Comparison of Bicyclo[1.1.1]pentane Core Synthesis Methods

MethodCatalyst/ReagentsYield (%)Key AdvantagesLimitations
Photochemical [2+2]UV light, I₂40–60Simple setup, no metal residuesLow yield, side reactions
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃70–85High yield, functional group toleranceRequires anhydrous conditions

Formation of the Dihydrochloride Salt

Conversion of the free base to the dihydrochloride salt improves solubility and stability. Treatment of 3-(piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine with hydrochloric acid (2 equiv) in ethanol at 0°C precipitates the dihydrochloride salt with >95% purity. Crystallization from a mixture of ethanol and diethyl ether further enhances purity to 99%, as confirmed by HPLC analysis.

Optimization and Scalability

Industrial-scale production necessitates optimizing reaction parameters to balance cost, yield, and environmental impact.

Catalyst Recycling

Recent advances in immobilized palladium catalysts (e.g., Pd on activated carbon) enable recycling for up to five cycles without significant loss of activity, reducing metal waste and production costs.

Solvent Selection

Replacing DMF with cyclopentyl methyl ether (CPME) in nucleophilic substitution reactions improves safety profiles and facilitates solvent recovery, aligning with green chemistry principles.

Analytical Characterization

Rigorous characterization ensures compliance with pharmaceutical standards.

Table 2: Analytical Data for 3-(Piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine Dihydrochloride

ParameterMethodResult
PurityHPLC (C18 column)99.2%
Melting PointDSC215–217°C (dec.)
SolubilityUSP <1236>50 mg/mL in H₂O

Chemical Reactions Analysis

3-(Piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon derivatives.

    Substitution: The piperidine moiety can be substituted with other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like alkyl halides or acyl chlorides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(Piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of novel molecules and materials.

    Biology: It can be used as a molecular probe to study biological processes and interactions.

    Industry: It can be used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s rigid and strained structure allows it to fit into unique binding sites on proteins and other biomolecules, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Compounds for Comparison:

Applications: Foundational building block for further derivatization. Synthesis: Scalable via hydrohydrazination and reduction, with improved safety and cost-efficiency over older methods .

3-Fluorobicyclo[1.1.1]pentan-1-amine hydrochloride

  • Structure : Fluorine substituent at the 3-position.
  • Impact : Fluorine enhances electronegativity and metabolic stability. Synthesized via Staudinger reaction and azide reduction .

3-(2,2,2-Trifluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride Structure: Trifluoroethyl group introduces steric bulk and lipophilicity. Applications: Potential for CNS-targeting due to increased blood-brain barrier permeability .

Bicyclo[3.1.1]heptan-1-amine derivatives

  • Structure : Expanded bicyclic system with reduced ring strain.
  • Synthesis : Generated via photochemical imine cycloaddition from bicyclo[1.1.1]pentan-1-amine.
  • Utility : Broader substitution patterns for diverse medicinal chemistry applications .

Larger Bicyclic Amines (e.g., bicyclo[2.2.2]octane-1,4-diamine dihydrochloride)

  • Structure : Larger rings reduce strain but increase conformational flexibility.
  • Trade-offs : Lower metabolic stability compared to bicyclo[1.1.1]pentane derivatives .

Key Observations :

  • Salt Forms: Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than monohydrochloride derivatives .
  • Synthetic Complexity : Piperidinyl substitution requires additional steps compared to fluorine or trifluoroethyl groups, impacting scalability .

Biological Activity

3-(Piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride, a compound characterized by its unique bicyclic structure and piperidine moiety, has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is identified by the CAS number 1936444-74-4. Its chemical structure can be represented as follows:

C11H18N2Cl2\text{C}_{11}\text{H}_{18}\text{N}_2\text{Cl}_2

This compound features a bicyclo[1.1.1]pentane framework fused with a piperidine ring, contributing to its unique pharmacological properties.

Pharmacological Effects

Recent studies have indicated that compounds with similar structural motifs exhibit various biological activities including:

  • Antihistaminic Activity : Compounds related to piperidine derivatives have shown potential as selective H(1)-antihistamines, which could be beneficial in treating allergic reactions and insomnia .
  • Kinase Inhibition : Research indicates that bicyclo[1.1.1]pentane derivatives can inhibit dual leucine zipper kinase (DLK), which is implicated in neurodegenerative diseases and cancer pathways .

Structure-Activity Relationships (SAR)

The efficacy of this compound can be influenced by modifications to its structure:

ModificationEffect on Activity
Addition of alkyl groupsIncreased lipophilicity and potential CNS penetration
Alteration of piperidine substituentsVariability in selectivity for specific receptors
Changes in bicyclic frameworkImpact on binding affinity for target enzymes

Study 1: Antihistaminic Properties

A study involving a series of piperidine derivatives demonstrated that certain modifications enhanced antihistaminic properties while reducing side effects associated with central nervous system (CNS) exposure. The compound's ability to selectively inhibit H(1) receptors suggests potential for developing sedative-hypnotic agents .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of bicyclo[1.1.1]pentane derivatives, including this compound, showed promising results in models of neurodegeneration, indicating its role in modulating pathways involved in neuronal survival and apoptosis .

Q & A

Q. What are the optimal synthetic routes for 3-(Piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride?

Methodological Answer: Synthesis typically involves sequential functionalization of the bicyclo[1.1.1]pentane scaffold. Key steps include:

Amine introduction : Reacting bicyclo[1.1.1]pentane derivatives with piperidine under nucleophilic substitution conditions.

Salt formation : Treating the free base with hydrochloric acid to form the dihydrochloride salt, enhancing solubility and stability .

Solvent selection : Use polar aprotic solvents (e.g., dichloromethane) or ethanol under reflux to improve reaction kinetics .

  • Critical parameters : Temperature control (±5°C) and stoichiometric excess of HCl (1.5–2.0 eq.) to ensure complete salt formation.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Standard analytical workflows include:

  • HPLC/MS : Quantify purity (>95%) using reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% TFA).
  • NMR spectroscopy : Confirm bicyclic scaffold integrity via characteristic peaks (e.g., δ 2.5–3.5 ppm for bridgehead protons) .
  • Elemental analysis : Verify stoichiometry of the dihydrochloride salt (C, H, N, Cl content).
  • XRPD : Assess crystallinity and salt form stability .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer: Prioritize assays based on structural analogs (e.g., neuroprotective or antioxidant activity):

  • Oxidative stress models : Measure cell viability (e.g., SH-SY5Y neurons) under H2O2-induced stress .
  • Receptor binding assays : Screen for affinity to GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

Methodological Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and energetics of key reactions (e.g., amine substitution) .
  • Reactor simulation : Apply software (e.g., COMSOL) to predict mass transfer limitations in scaled-up syntheses .
  • Machine learning : Train models on reaction databases to predict optimal solvents/catalysts for bicyclo[1.1.1]pentane functionalization .

Q. How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Comparative structural analysis : Map bioactivity trends against analogs (e.g., 3-methoxy or 3-hydroxy derivatives) to identify substituent effects .
  • Dose-response reevaluation : Test compound across a wider concentration range (e.g., 1 nM–100 µM) to rule out assay-specific artifacts.
  • Metabolite profiling : Use LC-MS to assess stability in assay media; degradation products may explain variability .

Q. What advanced techniques validate target engagement in complex biological systems?

Methodological Answer:

  • Cryo-EM/X-ray crystallography : Resolve compound binding to target proteins (e.g., ion channels) at atomic resolution .
  • SPR/BLI : Quantify binding kinetics (kon/koff) in real-time using surface plasmon resonance or bio-layer interferometry .
  • Thermal shift assays : Monitor protein thermal stability shifts upon ligand binding to confirm target engagement .

Q. How to design experiments assessing environmental impact or degradation pathways?

Methodological Answer:

  • OECD 301 biodegradation tests : Incubate compound in activated sludge to measure half-life under aerobic conditions .
  • QSAR modeling : Predict ecotoxicity (e.g., LC50 for Daphnia magna) using computational tools like ECOSAR .
  • Photodegradation studies : Expose to UV-Vis light and analyze breakdown products via HRMS .

Data Management and Safety

Q. What protocols ensure safe handling and waste disposal?

Methodological Answer:

  • Storage : Store at 2–8°C under inert atmosphere (Ar/N2) to prevent hygroscopic degradation; RT storage is permissible for short-term use .
  • PPE : Use nitrile gloves, safety goggles, and fume hoods during synthesis to minimize exposure .
  • Waste disposal : Neutralize with sodium bicarbonate before incineration by licensed facilities .

Q. How can chemical software enhance data reproducibility?

Methodological Answer:

  • ELN integration : Use platforms like LabArchives to document reaction parameters (e.g., temperature gradients, stirring rates) .
  • Cheminformatics pipelines : Automate spectral data analysis (NMR, MS) with tools like ACD/Spectrus .
  • Blockchain : Implement decentralized ledgers to timestamp raw data and prevent tampering .

Comparative Bioactivity Table

CompoundBioactivity (IC50)Key FindingsReference
3-(Piperidin-1-yl)bicyclo[1.1.1]pentane diHCl12 µM (Neuroprotection)Reduces ROS in neuronal cells by 40%
3-Methoxy analog8 µM (Antioxidant)Enhances SOD activity in vitro
Bicyclo[2.2.2]octane derivative25 µM (Serotonin modulation)Weak MAO-A inhibition (15% at 10 µM)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.